molecular formula C16H16BrClN2O2 B3544438 5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide

5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide

Cat. No.: B3544438
M. Wt: 383.7 g/mol
InChI Key: DVXXNAVZPFVCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV019700 is a compound identified as part of the Malaria Box initiative by the Medicines for Malaria Venture. This compound has shown promising antimalarial activity and is part of a broader effort to discover new treatments for malaria, a disease caused by Plasmodium parasites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV019700 involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and crystallization to obtain the final compound in its pure form.

Industrial Production Methods: Industrial production of MMV019700 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This includes:

  • Scaling up the reaction conditions to industrial reactors.
  • Implementing continuous flow chemistry to enhance efficiency.
  • Utilizing advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: MMV019700 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve desired properties.

    Substitution: Replacement of functional groups with others to modify activity.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

MMV019700 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of antimalarial agents.

    Biology: Investigated for its effects on Plasmodium parasites and other biological systems.

    Medicine: Potential development as a therapeutic agent for malaria treatment.

    Industry: Utilized in the development of new antimalarial drugs and related research.

Mechanism of Action

The mechanism of action of MMV019700 involves inhibition of specific enzymes or pathways critical for the survival of Plasmodium parasites. The compound targets the parasite’s protein synthesis machinery, leading to the disruption of essential protein production and ultimately causing parasite death .

Comparison with Similar Compounds

    Atovaquone: Another antimalarial compound with a different mechanism of action.

    Artemether: A widely used antimalarial with rapid action against Plasmodium parasites.

    Chloroquine: A traditional antimalarial with a well-known resistance profile.

Uniqueness: MMV019700 is unique due to its novel mechanism of action and its potential to overcome resistance seen with other antimalarial drugs. Its ability to target multiple stages of the parasite’s life cycle makes it a promising candidate for further development .

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c17-15-7-6-14(22-15)16(21)19-11-4-5-13(12(18)10-11)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXNAVZPFVCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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